molecular formula C10H16Cl2N4 B1457275 N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353946-34-5

N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B1457275
CAS No.: 1353946-34-5
M. Wt: 263.16 g/mol
InChI Key: QIPRBXPCLBPOLW-UHFFFAOYSA-N
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Description

N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4 and its molecular weight is 263.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-N-(5-chloropyrimidin-2-yl)cyclohexane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9;/h5-6,8-9H,1-4,12H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPRBXPCLBPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride (CAS No. 1353946-34-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, cytotoxic, and pharmacological effects based on diverse research findings.

The molecular formula of this compound is C10H16Cl2N4C_{10}H_{16}Cl_2N_4 with a molecular weight of 263.17 g/mol. The compound features a chlorinated pyrimidine ring connected to a cyclohexane diamine structure, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that various substituted pyrimidines can effectively inhibit the growth of gram-positive bacteria and mycobacteria. Although specific data on this compound is limited, its structural analogs have shown promising results against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundActivity AgainstReference
N1-(5-Chloropyrimidin-2-yl)S. aureus, M. tuberculosis
4-ChlorocinnamanilidesE. faecalis, MRSA

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented. However, related compounds have been evaluated for their cytotoxic profiles on various cancer cell lines. A study highlighted that several derivatives exhibited submicromolar activity against cancer cells while maintaining low toxicity to primary mammalian cell lines . This suggests that N1-(5-Chloropyrimidin-2-yl) may also possess selective cytotoxicity, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of similar compounds. The presence of electronegative substituents like chlorine in the pyrimidine ring appears to enhance antimicrobial efficacy. Additionally, the cyclohexane moiety may influence lipophilicity and membrane permeability, which are critical for bioactivity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives where one compound demonstrated significant antibacterial activity comparable to clinically used antibiotics like ampicillin and rifampicin . While direct studies on this compound are sparse, the trends observed in related compounds provide a foundation for future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride
Reactant of Route 2
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N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.